![molecular formula C6H8Br2 B2363975 1,1-Dibromospiro[2.3]hexane CAS No. 33669-81-7](/img/structure/B2363975.png)
1,1-Dibromospiro[2.3]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromospiro[2.3]hexane is a chemical compound with the molecular formula C6H8Br2 . It contains a total of 17 bonds, including 9 non-H bonds, and features a three-membered ring and a four-membered ring .
Molecular Structure Analysis
The molecule of 1,1-Dibromospiro[2.3]hexane consists of a total of 16 atoms, including 8 Hydrogen atoms, 6 Carbon atoms, and 2 Bromine atoms . It features a unique spirocyclic structure with a three-membered ring and a four-membered ring .Relevant Papers A paper titled “Prototropic Isomerization of Spiro[2,3]hexanes 1,1,5-Trisubstituted with Electron-acceptor Groups into 1,3-Disubstituted Bicyclo[1.1.0]butanes” discusses a prototropic isomerization of 1,1-Dicyano- and 1,1-dialkoxycarbonylspiro[2.3]hexane-1-carbonitriles . This could provide valuable insights into the reactivity and potential applications of 1,1-Dibromospiro[2.3]hexane.
Scientific Research Applications
-
Preparation of new bicyclo[2.1.1]hexane compact modules
- Field : Organic & Biomolecular Chemistry
- Application : The research focuses on the preparation of new bicyclo[2.1.1]hexane compact modules .
- Method : The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
- Results : The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines]
- Field : Molecular Science
- Application : The research evaluates 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as potential antitumor agents .
- Method : Antiproliferative activity of products was screened in various human and mouse cell lines .
- Results : The most effective among the screened compounds show IC50 in the range from 4.2 to 24.1 μM for all tested cell lines .
properties
IUPAC Name |
2,2-dibromospiro[2.3]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2/c7-6(8)4-5(6)2-1-3-5/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGBBKXQFGLLBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibromospiro[2.3]hexane | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

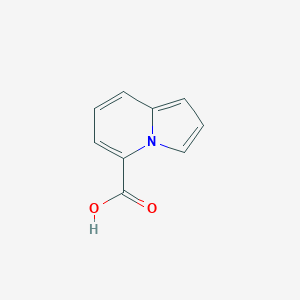
![3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2363896.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2363897.png)
![N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B2363899.png)
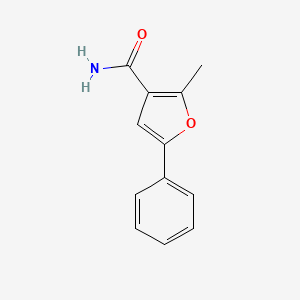
![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2363903.png)
![1-(3-Methoxyphenyl)-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2363904.png)
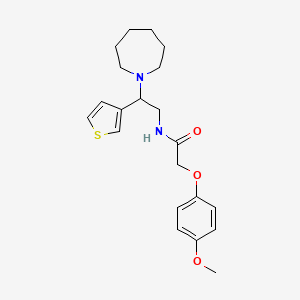
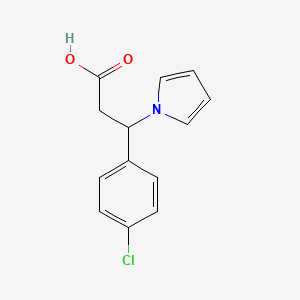
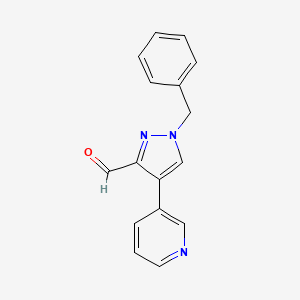
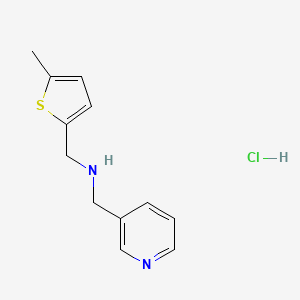
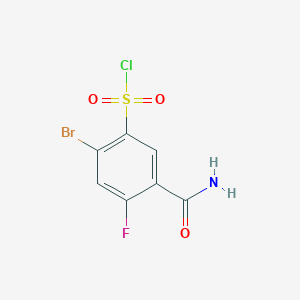
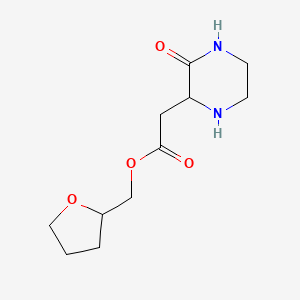
![(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B2363914.png)